7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Overview
Description
7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps. The starting materials often include 2-aminoethanethiol and methoxymethyl derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the thiadiazolo[3,2-a]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different alkyl or aryl groups.
Scientific Research Applications
7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or in studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Bis(2-ethylhexyl) terephthalate: Another compound with a complex structure used in industrial applications.
Uniqueness
What sets 7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one apart is its unique thiadiazolo[3,2-a]pyrimidine ring system, which imparts distinct chemical and biological properties
Biological Activity
The compound 7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one belongs to a class of thiadiazolo-pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological effects.
1. Overview of Thiadiazolo-Pyrimidine Derivatives
Thiadiazolo-pyrimidines are recognized for their potential as therapeutic agents due to their ability to interact with various biological targets. They exhibit a range of activities including antimicrobial , antitumor , antiviral , and antioxidant properties. The structural features of these compounds significantly influence their biological efficacy.
2. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiadiazolo-pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. For instance:
- A series of derivatives were evaluated for their in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- The compound demonstrated significant activity with varying degrees of effectiveness across different bacterial strains. Notably, derivatives with specific substitutions showed enhanced antibacterial properties compared to standard antibiotics like penicillin and streptomycin .
Table 1: Antibacterial Activity of Thiadiazolo-Pyrimidine Derivatives
Compound | B. subtilis | M. luteus | S. aureus | E. coli | P. aeruginosa |
---|---|---|---|---|---|
5a | 10 mm | 14 mm | 13 mm | 15 mm | 12 mm |
5b | 13 mm | 21 mm | 16 mm | 17 mm | 18 mm |
5c | 18 mm | 19 mm | 18 mm | 19 mm | 16 mm |
5d | 16 mm | 21 mm | 20 mm | 14 mm | 17 mm |
7-{...} | 25 mm | 19 mm | 15 mm | N/A | N/A |
3. Anticancer Activity
The anticancer properties of thiadiazolo-pyrimidine derivatives have been extensively studied, particularly their effects on various cancer cell lines:
- The compound was tested against breast cancer cell lines (MCF-7) and exhibited cytotoxic effects with IC50 values ranging from 5.69 to 9.36 µM , indicating potent activity against cancer cells while sparing normal fibroblast cells .
- Structure-activity relationship (SAR) studies suggested that specific chemical modifications could enhance anticancer efficacy by increasing the compound's ability to inhibit tumor growth .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
---|---|---|
7-{...} | 5.69 - 9.36 | 21.62 - 38.36 |
Other Derivatives | Varies | Varies |
The proposed mechanisms underlying the biological activities of thiadiazolo-pyrimidines include:
- Inhibition of cellular respiration and oxidative phosphorylation pathways .
- Interference with RNA synthesis and hormonal signaling pathways .
- Induction of apoptosis in cancer cells through activation of specific signaling cascades.
5. Conclusion
The compound This compound exhibits promising biological activities, particularly as an antibacterial and anticancer agent. Continued research is warranted to further elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.
Properties
IUPAC Name |
7-(2-aminoethylsulfanylmethyl)-2-(methoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S2/c1-16-5-8-13-14-9(15)4-7(6-17-3-2-11)12-10(14)18-8/h4H,2-3,5-6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQMXQLNFKIALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=O)C=C(N=C2S1)CSCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120822 | |
Record name | 7-[[(2-Aminoethyl)thio]methyl]-2-(methoxymethyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245568-83-5 | |
Record name | 7-[[(2-Aminoethyl)thio]methyl]-2-(methoxymethyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245568-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[[(2-Aminoethyl)thio]methyl]-2-(methoxymethyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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